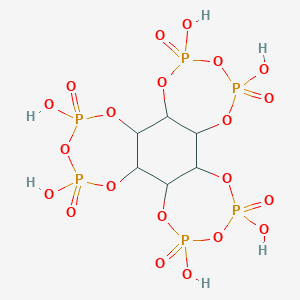
Myo-inositol trispyrophosphate
Descripción general
Descripción
Myo-inositol trispyrophosphate (ITPP) is an inositol phosphate and a pyrophosphate. It is a drug candidate and a putative performance-enhancing substance that exerts its biological effects by increasing tissue oxygenation . It is currently in phase 1 clinical trials for chronic heart failure and cancer applications .
Synthesis Analysis
Myo-inositol is the most important and widespread compound of this family, it derives directly from D-glucose, and all known inositols, including stereoisomers and derivatives, are the results of metabolic processes on this unique molecule .Molecular Structure Analysis
ITPP is a pyrophosphate derivative of phytic acid with the molecular formula C6H12O21P6 . The orientation of the hydroxyls around the specifically myo version of inositol allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .Chemical Reactions Analysis
The cyclitol myo-inositol has served as an extraordinary building block on which the substitution of simple mono-ester phosphate groups has enabled the creation of a vast repertoire of unique molecules with diverse cellular functions .Physical And Chemical Properties Analysis
ITPP is a pyrophosphate derivative of phytic acid with the molecular formula C6H12O21P6. Its molar mass is 605.984 g·mol−1 .Aplicaciones Científicas De Investigación
Anti-Angiogenic Properties and Cancer Treatment : ITPP shows promise as an anti-angiogenic and anti-cancer compound. It has been found to inhibit angiogenesis, which is the formation of new blood vessels, a crucial process in tumor growth and metastasis. In one study, ITPP inhibited angiogenesis and reduced tumor progression in an experimental model of glioma, a type of brain tumor (Sihn et al., 2007).
Doping Agent in Racehorses : Due to its properties of increasing oxygen in hypoxic tissues, ITPP has been investigated as a potential doping agent in racehorses. A study developed a method for detecting ITPP in equine urine and plasma, highlighting its potential misuse in horse racing (Wong et al., 2012).
Doping Control in Human Sports : Similarly, ITPP is considered for its potential misuse in human sports due to its capacity to enhance oxygen release in tissues. A study developed a liquid chromatography-tandem mass spectrometry method for detecting ITPP in human urine for doping control purposes (Görgens et al., 2014).
Allosteric Effector of Hemoglobin : ITPP acts as an allosteric effector of hemoglobin, enhancing the regulated oxygen release capacity of red blood cells. This property is particularly important for counteracting the effects of hypoxia in diseases such as cancer and cardiovascular ailments (Duarte et al., 2010).
Signaling in Cellular Processes : Myo-inositol, a component of ITPP, plays a role in cellular signaling. It is involved in the creation of second messengers used in signaling, particularly in response to various signals in plants (Gillaspy, 2011).
Calcium Mobilization and Gene Expression : Myo-inositol derivatives like ITPP are involved in calcium mobilization and gene expression in cells, demonstrating the broader significance of inositol metabolites in cellular function and signaling (Li et al., 1998).
Direcciones Futuras
ITPP has been studied for potential adjuvant use in the treatment of cancer in conjunction with chemotherapy, due to its effects in reducing tissue hypoxia . Human clinical trials were registered in 2014 under the compound number OXY111A . The substance has also been examined in the context of other illnesses involving hypoxia, such as cardiovascular disease and dementia .
Propiedades
IUPAC Name |
4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKSUBRULAYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O21P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029636 | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myo-inositol trispyrophosphate | |
CAS RN |
802590-64-3 | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myo-inositol trispyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



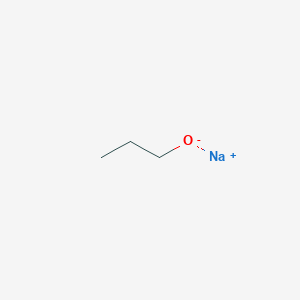

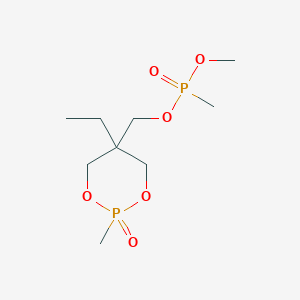
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)
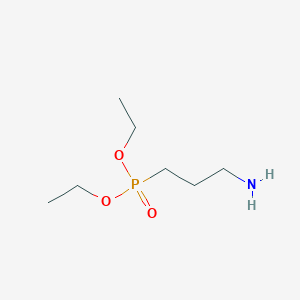
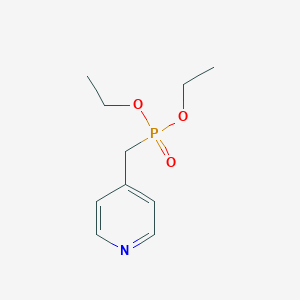
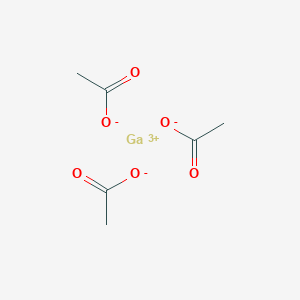
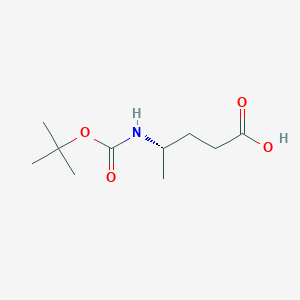
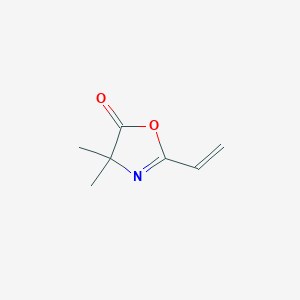
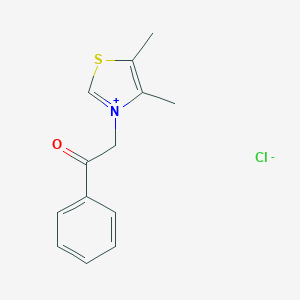
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)
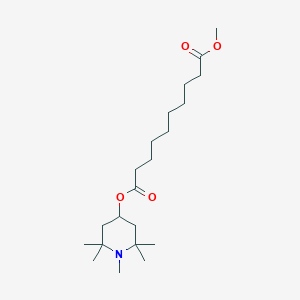

![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)